2-Butyl-1-ethylbenzimidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Research
Benzimidazole and its derivatives are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities. nih.govbohrium.com Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers, making them a focal point for drug discovery. nih.gov The versatility of the benzimidazole nucleus is demonstrated by its presence in numerous FDA-approved drugs. bohrium.com Beyond pharmaceuticals, benzimidazole scaffolds are integral to materials science, agriculture, and coordination chemistry. doaj.org Their inherent properties, such as high bioavailability, stability, and the ability to engage in hydrogen bonding and π-π stacking interactions, contribute to their broad applicability. doaj.orgnih.gov
Overview of Strategic Research Areas for Substituted Benzimidazoles
The strategic functionalization of the benzimidazole core is a key area of research, enabling the fine-tuning of its chemical and biological properties. impactfactor.orgresearchgate.net Current research focuses on several key areas:
Medicinal Chemistry: The development of novel benzimidazole derivatives with a wide range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents, remains a primary focus. bohrium.comimpactfactor.org
Materials Science: Benzimidazole-based compounds are being explored for their potential in creating novel materials with specific electronic and optical properties. doaj.orgresearchgate.net This includes their use as corrosion inhibitors and in the development of photoprotective agents. encyclopedia.pubnih.gov
Catalysis: The use of benzimidazole derivatives in the synthesis of catalysts, including N-heterocyclic carbene (NHC) ligands for various chemical transformations, is an expanding field. ikm.org.my
Green Chemistry: The development of environmentally benign and efficient methods for the synthesis of substituted benzimidazoles is an ongoing research endeavor. niscpr.res.in
Contextualization of 2-Butyl-1-ethylbenzimidazole within the Benzimidazole Class
Chemical Profile of this compound
The following table summarizes key chemical identifiers and properties for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-butyl-1-ethyl-1H-benzimidazole | N/A |
| Molecular Formula | C₁₃H₁₈N₂ | N/A |
| Molecular Weight | 202.30 g/mol | N/A |
Synthesis and Characterization
The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles can be achieved through various methods. A common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govpsu.edu For N-substituted benzimidazoles, alkylation of the benzimidazole ring is a typical strategy. niscpr.res.in
For instance, the synthesis of this compound could potentially be achieved by first synthesizing 2-butylbenzimidazole via the reaction of o-phenylenediamine (B120857) with pentanoic acid. psu.edu Subsequently, the ethyl group could be introduced at the N1 position through an alkylation reaction.
Characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzimidazole ring system, as well as distinct signals for the butyl and ethyl chains, with specific chemical shifts and coupling patterns. |
| ¹³C NMR | The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the presence of the benzimidazole core and the alkyl substituents. |
| Mass Spectrometry | Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the C-H, C=N, and C=C bonds present in the molecule. |
Research Applications and Findings
While specific research exclusively focused on this compound is not extensively documented in the provided search results, the broader class of 2-alkyl and N-alkyl benzimidazoles has been the subject of various investigations.
One area of research for related compounds is in the development of new therapeutic agents. For example, derivatives of 2-butyl-1H-imidazole have been investigated for their potential biological activities. innovareacademics.in Additionally, N-alkylbenzimidazoles have been explored as components in dye-sensitized solar cells and as precursors for ionic liquids. smolecule.com
Furthermore, the study of substituted benzimidazoles contributes to a deeper understanding of fundamental chemical processes such as proton-coupled electron transfer (PCET), which is crucial in many biological and chemical systems. elsevierpure.com The specific substitution pattern of this compound, with its distinct alkyl groups, can provide valuable data points for structure-property relationship studies within the benzimidazole class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-5-10-13-14-11-8-6-7-9-12(11)15(13)4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUMNCWBAAFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development
Established Synthetic Pathways for 2-Alkyl-1-alkylbenzimidazoles
The foundational methods for creating the 2-alkyl-1-alkylbenzimidazole scaffold rely on well-understood, two-stage processes: the formation of a 2-alkylbenzimidazole intermediate, followed by N-alkylation.
The primary method for synthesizing the 2-alkylbenzimidazole core is through the cyclocondensation of o-phenylenediamine (B120857) with a suitable carbonyl-containing compound. nih.gov This can be achieved using either carboxylic acids or aldehydes.
The reaction with carboxylic acids, such as pentanoic acid to yield the 2-butyl substituent, typically necessitates harsh conditions, including the use of strong acids like polyphosphoric acid or hydrochloric acid at elevated temperatures. dergipark.org.trtandfonline.com A more common and often milder alternative involves the condensation of o-phenylenediamine with an aldehyde, in this case, pentanal. This reaction often proceeds in the presence of an oxidizing agent. dergipark.org.tr Various reagents have been employed to facilitate this transformation, leading to the desired 2-substituted benzimidazole (B57391). tandfonline.com
More recently, enzymatic methods have been developed to provide a milder route to these compounds. For instance, the enzyme Lipozyme®, a lipase (B570770) from Mucor miehie, can act as an acyl-transferase in organic solvents, catalyzing the direct condensation of an acid and o-phenylenediamine at moderate temperatures, such as 37°C. rsc.org
Table 1: Comparison of Cyclocondensation Methods for 2-Alkylbenzimidazoles
| Carbonyl Source | Reagent/Catalyst | Conditions | Key Features |
| Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature | Traditional method, often requires vigorous conditions. asianpubs.org |
| Aldehyde | Oxidizing Agent (e.g., H₂O₂) & HCl | Room Temperature | Features short reaction times and easy product isolation. organic-chemistry.org |
| Aldehyde | Sodium Hydrogen Sulfite | 100°C in DMA | An economical and environmentally friendlier modified method. tandfonline.com |
| Carboxylic Acid | Lipozyme® (Enzyme) | 37°C in Cyclohexane | Mild, enzymatic synthesis suitable for sensitive compounds. rsc.org |
Once the 2-butylbenzimidazole intermediate is formed, the final step is the introduction of the ethyl group onto one of the ring's nitrogen atoms. This is a standard N-alkylation reaction. The most direct method involves reacting 2-butylbenzimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), typically in the presence of a base to deprotonate the benzimidazole nitrogen, thereby activating it as a nucleophile.
Alternative alkylating agents and protocols have also been explored for benzimidazole systems, including the use of Morita–Baylis–Hillman (MBH) alcohols and acetates, which can undergo nucleophilic allylic substitution with the benzimidazole nitrogen without the need for a metal catalyst. beilstein-journals.org Palladium-catalyzed reactions have also been developed for N-alkylation, demonstrating the versatility of metal catalysis in C–N bond formation. tandfonline.com
Table 2: Common N-Alkylation Strategies for Benzimidazoles
| Alkylating Agent | Catalyst/Base | Solvent | Typical Conditions |
| Ethyl Iodide | K₂CO₃ or NaH | DMF or Acetonitrile | Room temperature to moderate heating |
| Diethyl Sulfate | NaOH | Water/Organic Biphasic | Phase-transfer catalysis conditions |
| MBH Acetates | None | Toluene | Reflux with azeotropic distillation. beilstein-journals.org |
Novel Synthetic Approaches for 2-Butyl-1-ethylbenzimidazole and Analogues
Modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methods for constructing benzimidazole derivatives. These include advanced catalytic systems and innovative process technologies.
A significant focus of recent research has been the use of metal catalysts to improve the efficiency and conditions of benzimidazole synthesis. These catalysts can activate the reactants and facilitate the key bond-forming steps.
Metal Complexes: A wide array of transition metal complexes have been shown to be effective. Iron catalysts, including simple salts like FeCl₃ and more complex iron(III) porphyrins, can catalyze the one-pot, three-component synthesis of benzimidazoles from quinones, aldehydes, and an ammonium (B1175870) source. nih.gov Copper(II) complexes, sometimes supported on materials like periodic mesoporous silica (B1680970) (SBA-15), are also highly effective for the condensation of o-phenylenediamines and aldehydes under solvent-free conditions. rsc.org Other successful catalysts include those based on bismuth, zirconium, and iridium, which often allow for milder reaction conditions and high yields. rsc.orgnih.govepa.gov Triphenylbismuth dichloride has been used to promote the synthesis from thioamides. beilstein-journals.org
Rare Earth Catalysts: While less common, rare earth elements have potential applications in this area. Cerium compounds, for example, are known for their unique redox properties that can facilitate chemical transformations. mdpi.com Cerium(III) chloride, in combination with sodium borohydride, is used in the Luche reduction of α,β-unsaturated ketones, a reaction that could be employed in the synthesis of complex precursors for benzimidazole synthesis. acs.org
Table 3: Examples of Catalyst-Mediated Benzimidazole Synthesis
| Catalyst System | Reactants | Conditions | Key Advantage |
| Fe(III) Porphyrin | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Room Temperature, Ethanol (B145695) | One-pot, three-component synthesis with high yields. nih.gov |
| Cu(II) on SBA-15 | o-Phenylenediamine, Aldehyde | Solvent-free | Heterogeneous catalyst that is reusable. rsc.org |
| TiCl₃OTf | o-Phenylenediamine, Aldehyde | Mild conditions | Good to excellent yields for a range of products. rsc.org |
| ZrO₂–Al₂O₃ | o-Phenylenediamine, Aldehyde | Thermal conditions | Recyclable solid acid catalyst. nih.gov |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. sciforum.net This technique has been successfully applied to the classical condensation of o-phenylenediamine with carboxylic acids in the presence of a catalyst like polyphosphoric acid. asianpubs.org The rapid, localized heating provided by microwaves can overcome activation barriers more efficiently than conventional heating methods, making it a highly attractive approach for rapid library synthesis and process optimization. dergipark.org.trresearchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine + Acetic Acid | Conventional | 45 min | 60 | asianpubs.org |
| o-Phenylenediamine + Acetic Acid | Microwave | 1 min | 98 | asianpubs.org |
| o-Phenylenediamine + Benzoic Acid | Conventional | 2-15 hr | <50 | sciforum.net |
| o-Phenylenediamine + Benzoic Acid | Microwave | 3-5 min | 75-85 | sciforum.net |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. researchgate.net This technology is well-suited for the multi-step synthesis of molecules like this compound.
A potential flow process could involve two sequential reactor modules. In the first, o-phenylenediamine and pentanal could be pumped through a heated coil containing a packed-bed heterogeneous catalyst to form 2-butylbenzimidazole. The output stream from this reactor could then be mixed with a stream containing a base and ethyl iodide and passed through a second reactor coil to perform the N-alkylation, yielding the final product in a continuous fashion. acs.org Such integrated flow systems can minimize manual handling of intermediates and allow for efficient, automated production. osi.lv
Green Chemistry Principles in this compound Synthesis
The application of green chemistry to the synthesis of benzimidazole derivatives, including this compound, addresses the drawbacks of traditional methods, which often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. Modern approaches prioritize sustainability through innovative techniques such as solvent-free reactions, photocatalysis, and the use of sustainable reagents.
Solvent-free, or solid-state, reactions represent a significant advancement in green organic synthesis by eliminating the need for volatile and often toxic organic solvents. eprajournals.comchemmethod.com This approach not only reduces environmental pollution but can also lead to shorter reaction times, higher yields, and simpler work-up procedures. nih.gov
The synthesis of N-alkylated benzimidazoles, structurally similar to this compound, has been successfully achieved under solvent-free conditions. One notable method involves the physical grinding of 2-acetyl benzimidazole with alkylating agents like diethyl sulfate in the presence of a mild base such as potassium carbonate. asianpubs.org This mechanochemical approach provides a simple and green route to N-alkyl-2-acetylbenzimidazoles. asianpubs.org
Microwave irradiation is another powerful tool for conducting solvent-free reactions. nih.govmdpi.com For the synthesis of 1,2-disubstituted benzimidazoles, microwave-assisted reactions have been shown to be highly efficient. nih.gov For instance, the reaction of N-phenyl-o-phenylenediamine with an appropriate aldehyde in the presence of a catalytic amount of Erbium(III) triflate (Er(OTf)₃) under solvent-free microwave irradiation yields the desired product in a short time and with high selectivity. nih.gov This method significantly reduces reaction times and waste, aligning with the principles of green chemistry. nih.gov
Adapting these principles to the synthesis of this compound would likely involve a two-step process. First, the condensation of o-phenylenediamine with valeraldehyde (B50692) (pentanal) could be carried out under solvent-free conditions, potentially using a solid acid catalyst or microwave irradiation, to form 2-butylbenzimidazole. Subsequently, the N-ethylation of the 2-butylbenzimidazole intermediate could be achieved by reacting it with an ethylating agent, such as diethyl sulfate or ethyl bromide, under solvent-free grinding conditions with a solid base.
Table 1: Comparison of Solvent-Free Methods for Benzimidazole Synthesis
| Method | Catalyst/Conditions | Key Advantages | Relevant Analogue Synthesized |
|---|---|---|---|
| Physical Grinding | Mild base (e.g., K₂CO₃) | Simplicity, mild conditions | N-alkyl-2-acetylbenzimidazoles asianpubs.org |
| Microwave Irradiation | Lewis acid (e.g., Er(OTf)₃) | Rapid reaction times, high yields, low catalyst loading | 1,2-disubstituted benzimidazoles nih.gov |
| Solid-State Reaction | Natural solid catalysts | Use of renewable resources, mild conditions | Benzimidazoles from renewable feedstocks eprajournals.com |
Photocatalysis has emerged as a promising green synthetic strategy that utilizes light energy, often from abundant solar sources, to drive chemical reactions. cnr.it This approach can lead to highly selective transformations under mild conditions, reducing the need for high temperatures and harsh reagents. cnr.it
The synthesis of benzimidazoles via photocatalysis often involves the dehydrogenation of an alcohol to an aldehyde, which then condenses with an o-phenylenediamine derivative. cnr.it For instance, the one-pot synthesis of 2-alkylbenzimidazoles has been demonstrated using TiO₂-mediated photocatalysis. acs.org In this process, the photocatalyst is involved in both the dehydrogenation of the alcohol to the corresponding aldehyde and the subsequent dehydrogenation of the cyclized intermediate to form the final benzimidazole product. cnr.it
While the direct photocatalytic synthesis of this compound has not been explicitly detailed, the existing literature on related compounds provides a strong foundation for its potential development. A plausible photocatalytic route to this compound could involve the one-pot reaction of N-ethyl-o-phenylenediamine with 1-pentanol (B3423595). In this scenario, a suitable photocatalyst, such as platinum-doped titanium dioxide (Pt/TiO₂), would facilitate the in-situ oxidation of 1-pentanol to valeraldehyde, which would then undergo condensation and subsequent cyclization with N-ethyl-o-phenylenediamine to yield the target molecule.
Table 2: Key Features of Photocatalytic Benzimidazole Synthesis
| Photocatalyst | Light Source | Reaction Type | Key Intermediates |
|---|---|---|---|
| Pt/TiO₂ | UV-Vis irradiation | One-pot synthesis | In-situ generated aldehydes from alcohols cnr.it |
| TiO₂ | Not specified | Synthesis of 2-alkylbenzimidazoles | Aldehydes acs.org |
The principle of sustainable reagent utilization focuses on the use of renewable feedstocks, non-toxic catalysts, and reagents that are readily available and have a minimal environmental footprint. eprajournals.com
In the context of benzimidazole synthesis, this includes the use of catalysts derived from natural sources. For example, pomegranate peel powder has been reported as a natural and efficient catalyst for the synthesis of benzimidazole derivatives in ethanol, a green solvent. nanobioletters.com Another approach involves the use of air as a benign and abundant oxidant in the synthesis of 2-substituted benzimidazoles. researchgate.net
Furthermore, the use of renewable feedstocks derived from biomass for the synthesis of benzimidazoles under solvent-free conditions has been explored. eprajournals.com This methodology involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives derived from biomass, facilitated by solid catalysts from natural sources. eprajournals.com
For the synthesis of this compound, a sustainable approach would involve the use of valeraldehyde and an ethylating agent derived from renewable resources. Additionally, employing a non-toxic, recyclable catalyst, potentially derived from a natural source, would further enhance the sustainability of the process. The use of green solvents like ethanol or water, or preferably solvent-free conditions, would also be integral to a truly sustainable synthetic route. nanobioletters.comresearchgate.net
Advanced Structural and Spectroscopic Characterization
X-ray Crystallographic Analysis
Crystal Packing and Intermolecular Interactions
In the solid state, the arrangement of molecules, or crystal packing, is governed by a variety of intermolecular forces. For benzimidazole (B57391) derivatives, weak intermolecular C—H⋯O and C—H⋯π hydrogen bonds are commonly observed to link molecules into chains or more complex networks. nih.govnih.gov For instance, in the crystal structure of ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, molecules are connected by weak intermolecular C—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov The crystal structure is further stabilized by C—H⋯π interactions. nih.gov Similarly, in ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate, molecules are linked into infinite chains by weak intermolecular C—H⋯O hydrogen bonds. nih.gov Given the structure of 2-butyl-1-ethylbenzimidazole, one would anticipate that C-H···N and potentially C-H···π interactions would be the primary forces dictating its crystal packing, in the absence of stronger hydrogen bond donors or acceptors.
Polymorphism and Phase Transition Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Phase transitions between these polymorphic forms can be induced by changes in temperature or pressure. There is currently no specific information available regarding polymorphism or phase transition studies for this compound.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is determined by a combination of intramolecular and intermolecular forces. In the case of substituted benzimidazoles, the dihedral angle between the benzimidazole ring system and any substituent groups is a key conformational parameter. For example, in ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, the dihedral angle between the benzimidazole ring system and the phenyl ring is 43.71 (5)°. nih.gov In a related compound, ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate, this angle is 39.32 (4)°. nih.gov It is also common for flexible alkyl chains, such as a butyl group, to exhibit disorder over multiple positions in the crystal lattice. This has been observed in the crystal structures of several 1-sec-butyl substituted benzimidazole derivatives. nih.govnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic 1H and 13C NMR would be used for routine identification, advanced NMR techniques would provide deeper insights into the structure and dynamics of this compound.
Multi-dimensional NMR Techniques for Structural Elucidation
Multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. These techniques would be instrumental in confirming the precise structure of this compound and differentiating it from potential isomers.
Solid-State NMR for Conformational Studies and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their solid form. It can provide information on molecular conformation, packing, and intermolecular interactions, which can be complementary to data obtained from X-ray crystallography. In the absence of single crystals suitable for X-ray diffraction, ssNMR can be a primary method for solid-state structural characterization. For this compound, ssNMR could be used to probe the conformation of the butyl and ethyl chains and to study any dynamic processes occurring in the solid state.
Ligand Binding Studies (Non-biological)
The this compound molecule possesses a lone pair of electrons on its sp²-hybridized tertiary nitrogen atom within the imidazole (B134444) ring, making it an effective monodentate ligand in coordination chemistry. jocpr.com This allows it to form stable coordination complexes with a variety of transition metal ions. The formation of these complexes is typically achieved by reacting the benzimidazole derivative with metal salts, such as chlorides or acetates, in an appropriate solvent like ethanol (B145695). jocpr.com
The binding occurs via a coordinate covalent bond between the electron-donating tertiary nitrogen of the benzimidazole and the electron-accepting metal center. jocpr.com This interaction is characteristic of many benzimidazole derivatives, which are known to form complexes with metals such as copper (Cu(II)), nickel (Ni(II)), zinc (Zn(II)), and silver (Ag(I)). mdpi.comroyalsocietypublishing.org The resulting complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and other coordinating ligands. jocpr.com The formation of these non-biological complexes is a key feature of the chemistry of substituted benzimidazoles, driven by the Lewis base character of the imidazole ring.
| Metal Ion | Typical Coordination Behavior with Benzimidazole Ligands | Resulting Complex Geometry (Examples) |
|---|---|---|
| Copper (Cu(II)) | Forms stable complexes, often in a 1:2 metal-to-ligand ratio. jocpr.com | Square Planar jocpr.com |
| Nickel (Ni(II)) | Readily coordinates with the tertiary nitrogen. mdpi.com | Tetrahedral jocpr.com |
| Zinc (Zn(II)) | Forms complexes, noted for their potential as anti-proliferative agents in some studies. royalsocietypublishing.org | Tetrahedral |
| Silver (Ag(I)) | Coordinates with the benzimidazole ring, indicated by shifts in spectroscopic signals. researchgate.net | Linear or Tetrahedral |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound by providing a unique molecular fingerprint. These complementary methods probe the vibrational modes of the molecule's constituent bonds. semanticscholar.org
The IR and Raman spectra of this compound are dominated by vibrations characteristic of the benzimidazole core and the attached alkyl substituents. Key vibrational modes for the benzimidazole ring include C=N and C=C stretching vibrations. For related 2-substituted benzimidazole compounds, the C=N stretching frequency is typically observed around 1630 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1590 cm⁻¹ region. royalsocietypublishing.org
The butyl and ethyl groups introduce vibrations associated with C-H bonds. Asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ range. Additionally, various bending (scissoring, wagging, twisting) vibrations for these alkyl chains appear in the 1375-1465 cm⁻¹ region. Upon coordination with a metal ion, shifts in the C=N stretching frequency are expected, indicating the involvement of the imidazole nitrogen in the binding. researchgate.net Raman spectroscopy, which relies on changes in molecular polarizability, is particularly sensitive to the vibrations of the homo-nuclear bonds in the aromatic system and can provide complementary information to the IR spectrum. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretching (Alkyl) | 2850 - 2960 | -CH₂, -CH₃ groups of ethyl and butyl chains |
| C=N Stretching | ~1630 | Imidazole portion of the benzimidazole ring |
| C=C Stretching (Aromatic) | 1450 - 1590 | Benzene (B151609) portion of the benzimidazole ring |
| C-H Bending (Alkyl) | 1375 - 1465 | -CH₂, -CH₃ groups of ethyl and butyl chains |
| Ring Vibrations | 1000 - 1300 | Benzimidazole ring skeletal vibrations |
**3.4. High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound and elucidating its fragmentation pathways under ionization. The compound's monoisotopic mass is 202.1470 g/mol for the molecular formula C₁₃H₁₈N₂.
Upon electron impact (EI) ionization, the molecule forms a molecular radical ion (M⁺•), which then undergoes fragmentation. The fragmentation patterns are predictable based on the structure, involving cleavages of the weakest bonds to form the most stable resulting cations and radicals. orgchemboulder.com For N-alkylated amines and related structures, a predominant fragmentation mode is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this leads to the preferential loss of the larger alkyl group.
The primary fragmentation pathways are expected to involve:
Loss of a propyl radical: α-cleavage within the butyl group at the C-2 position can lead to the loss of a C₃H₇• radical, resulting in a stable fragment.
Loss of the ethyl group: Cleavage of the N-C bond of the ethyl group at the N-1 position.
Loss of the butyl group: Cleavage of the C-C bond connecting the butyl group to the ring at the C-2 position.
Further fragmentation can involve the breakdown of the benzimidazole ring itself, often characterized by the loss of a neutral hydrogen cyanide (HCN) molecule, a common pathway for imidazole-containing compounds. researchgate.netscispace.com
| m/z (Predicted) | Proposed Fragment Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 202.15 | [C₁₃H₁₈N₂]⁺• | Molecular Ion (M⁺•) |
| 173.11 | [M - C₂H₅]⁺ | Loss of ethyl radical from N-1 position |
| 159.10 | [M - C₃H₇]⁺ | α-cleavage with loss of propyl radical from C-2 butyl group |
| 145.08 | [M - C₄H₉]⁺ | Loss of butyl radical from C-2 position |
| 118.07 | [Fragment - HCN]⁺ | Loss of hydrogen cyanide from a benzimidazole fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The absorption profile is dictated by the benzimidazole core, which acts as the primary chromophore due to its conjugated π-electron system.
The UV-Vis spectrum of benzimidazole derivatives typically displays strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. uzh.chyoutube.com For a similar compound, 2-(phenoxymethyl)benzimidazole, absorption maxima have been reported that complement theoretical findings. nih.gov Another related benzimidazole derivative showed distinct absorption bands at 293 nm, 319 nm, and 334 nm in a DMSO solution. royalsocietypublishing.org
| Approximate λₘₐₓ (nm) | Electronic Transition Type | Description |
|---|---|---|
| ~250 - 290 | π → π | High-energy transition within the conjugated π-system of the benzimidazole ring. |
| ~290 - 340 | π → π | Lower-energy transitions involving the extended conjugation of the heterocyclic aromatic system. |
| > 340 (if observed) | n → π | Low-intensity transition involving the promotion of a non-bonding electron from nitrogen to an anti-bonding π orbital. Often weak and may be obscured by stronger absorptions. |
Metal Ligand Coordination Chemistry
Synthesis of Metal Complexes Featuring 2-Butyl-1-ethylbenzimidazole as a Ligand
There is no available scientific literature detailing the synthesis of metal complexes specifically featuring this compound as a ligand. General methods for synthesizing metal complexes with benzimidazole (B57391) derivatives often involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes with the addition of a base. nih.gov However, no specific examples or procedures have been documented for this compound.
N-Heterocyclic Carbene (NHC) Precursors and Complex Formation
Information regarding the synthesis and use of N-heterocyclic carbene (NHC) precursors derived from this compound for complex formation is not present in the available literature. The general synthesis of NHC precursors from benzimidazole derivatives typically involves the quaternization of the nitrogen atoms to form a benzimidazolium salt, which can then be deprotonated to yield the free carbene for complexation with a metal center. nih.govresearchgate.net No studies have applied this methodology to this compound.
Chelation and Coordination Modes (e.g., N-Donation)
There are no documented studies on the chelation and coordination modes of this compound in metal complexes. For other benzimidazole-based ligands, coordination typically occurs through the nitrogen donor atoms of the imidazole (B134444) ring. mdpi.com Depending on the substituents, these ligands can act as monodentate or bidentate chelating agents. mdpi.com However, the specific coordination behavior of this compound has not been investigated or reported.
Structural Characterization of Metal Complexes
No metal complexes of this compound have been synthesized or isolated, and therefore no structural characterization data is available. Characterization of metal complexes with other benzimidazole ligands is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine the geometry, bond lengths, and angles of the coordination compound. nih.govresearchgate.net
Electronic and Magnetic Properties of Metal Complexes
As no metal complexes of this compound have been reported, there is no information on their electronic and magnetic properties. The electronic properties of metal complexes, often studied by UV-Vis and computational methods, provide insight into the nature of the metal-ligand bonding. sapub.orgaps.org Magnetic susceptibility measurements are used to determine the magnetic moments of paramagnetic complexes. rsc.org Without any synthesized complexes, these properties remain unknown for the this compound system.
Reaction Mechanisms of Metal-Ligand Complex Formation
There is no information available on the reaction mechanisms for the formation of metal-ligand complexes involving this compound. The study of reaction mechanisms in coordination chemistry elucidates the stepwise process of ligand substitution and complex formation. This area remains unexplored for this specific ligand.
Catalytic Applications in Chemical Transformations
Role as Ligands in Organometallic Catalysis
N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts have emerged as a significant class of ligands in organometallic chemistry. These ligands are known for forming stable complexes with a variety of transition metals, thereby creating robust catalysts for a range of organic reactions. The electronic and steric properties of the NHC ligand, which can be tuned by altering the substituents on the benzimidazole (B57391) core, play a crucial role in the activity and selectivity of the resulting catalyst. For a derivative of 2-Butyl-1-ethylbenzimidazole, the butyl group at the 2-position and the ethyl group at the 1-position would influence these properties.
Benzimidazole-based NHC ligands have been successfully employed in palladium-catalyzed C-C coupling reactions, which are fundamental transformations in synthetic organic chemistry.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. While no studies specifically report the use of a this compound-derived NHC-palladium complex, research on related benzimidazolium salts demonstrates their effectiveness. For instance, palladium complexes of NHC ligands derived from benzimidazoles with different N-substituents have been shown to be active catalysts. The general catalytic cycle involves the oxidative addition of the organohalide to the Pd(0)-NHC complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The steric bulk and electron-donating ability of the NHC ligand, influenced by substituents like butyl and ethyl groups, can significantly impact the efficiency of these steps.
Heck-Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene. Palladium catalysts supported by benzimidazole-derived NHC ligands have been investigated for this transformation. In a study utilizing bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) (Pd-NHC-Cl), excellent catalytic activity was observed in the coupling of 1-bromo-4-nitrobenzene (B128438) and styrene. The catalyst loading and reaction time were optimized to achieve high yields. The stability and activity of the palladium complex are directly related to the nature of the NHC ligand.
Interactive Table: Heck-Mizoroki Reaction Catalyzed by a Benzimidazole-based NHC-Palladium Complex
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Pd-NHC-Cl | 1-bromo-4-nitrobenzene | Styrene | 0.5 | 60 | >99 |
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Palladium complexes bearing NHC ligands derived from benzimidazole are also active in this transformation. The general mechanism involves a palladium cycle and, often, a copper co-catalyst cycle. The NHC ligand stabilizes the palladium center throughout the catalytic process, which includes oxidative addition, transmetalation (from the copper acetylide), and reductive elimination. The electronic properties of the benzimidazole-based ligand can influence the rate-determining steps of this reaction.
Ruthenium complexes featuring benzimidazole-derived ligands have shown significant promise in catalytic hydrogenation and dehydrogenation reactions. These processes are crucial for the synthesis of alcohols, amines, and other reduced or oxidized organic molecules.
Ruthenium(II) complexes with ligands such as 2-aryl-1H-benzimidazole and 1-benzyl-2-aryl-1H-benzimidazole have been synthesized and characterized for their catalytic activity in the transfer hydrogenation of ketones. These catalysts, in the presence of a hydrogen donor like isopropanol, can efficiently reduce a variety of acetophenone (B1666503) derivatives to their corresponding alcohols. The catalytic activity is influenced by the substituents on the benzimidazole ligand.
Furthermore, dibenzimidazole-based ruthenium(II) complexes have been studied for the dehydrogenation of benzyl (B1604629) alcohol. The electronic and steric environment around the ruthenium center, dictated by the ligand architecture, was found to significantly affect the catalytic performance, with electron-donating groups on the ligand leading to higher catalytic activity. A ligand derived from 2-chloro-1-ethyl-1H-benzimidazole has been synthesized in the context of creating such ruthenium complexes, highlighting the relevance of the 1-ethylbenzimidazole scaffold in this area of catalysis.
Interactive Table: Catalytic Dehydrogenation of Benzyl Alcohol with Dibenzimidazole-Based Ruthenium Complexes
| Ligand Substituent | Catalyst | Yield (%) |
|---|---|---|
| Electron-donating | [Ru-2] | 91.2 |
The application of this compound as a ligand in broader oxidation and reduction reactions is less explored. However, the fundamental principles of its coordination chemistry suggest potential utility. Metal complexes incorporating this ligand could participate in redox reactions where the ligand modulates the metal center's electronic properties, thereby influencing its reactivity towards substrates. For example, Schiff base complexes of various metals have been investigated for the oxidation of benzyl alcohol. While not directly involving a benzimidazole ligand, this research underscores the principle of ligand-mediated control of metal-catalyzed oxidation.
Application as Brønsted Acidic Ionic Liquid Catalysts
Brønsted acidic ionic liquids (BAILs) are a class of ionic liquids that possess a proton-donating group, typically a sulfonic acid or carboxylic acid moiety, tethered to the cation or anion. These compounds have garnered significant interest as "green" catalysts and solvents for acid-catalyzed reactions due to their low vapor pressure, thermal stability, and recyclability. An ionic liquid derived from the 2-Butyl-1-ethylbenzimidazolium cation could be functionalized to create such a catalyst.
Esterification is a classic acid-catalyzed reaction that benefits from the use of BAILs. While no studies have specifically utilized a 2-Butyl-1-ethylbenzimidazolium-based BAIL, research on structurally related imidazolium-based ionic liquids provides a clear precedent. For example, imidazolium (B1220033) salts with a sulfonic acid group have been shown to be effective dual solvent-catalysts for the esterification of vitamin E with succinic anhydride.
In a typical Fischer esterification, the BAIL acts as the proton source to activate the carboxylic acid carbonyl group towards nucleophilic attack by the alcohol. The general mechanism is analogous to that with conventional mineral acids like sulfuric acid. The efficiency of the BAIL catalyst can be influenced by the nature of the cation and the acidic functional group.
Tropine-based functionalized acidic ionic liquids have also been synthesized and successfully applied to the catalytic synthesis of aspirin, demonstrating yields as high as 88.7%. Another study on an imidazolium ionic liquid modified salt of phosphotungstic acid showed a 93.4% conversion of n-butyric acid in an esterification reaction. These examples highlight the potential of functionalized ionic liquids in promoting esterification reactions.
Interactive Table: Esterification Catalyzed by Functionalized Acidic Ionic Liquids
| Catalyst | Reaction | Yield (%) |
|---|---|---|
| [Trps][OTs] | Aspirin Synthesis | 88.7 |
Beyond esterification, BAILs are effective catalysts for a wide array of other acid-catalyzed organic reactions. Benzimidazolium-based BAILs, for instance, have been employed as efficient catalysts for the Michael addition of indoles to α,β-unsaturated ketones, affording high yields of the corresponding conjugate addition products. The reusability of these catalysts is a key advantage, with some being recyclable for multiple runs without a significant loss in activity.
The synthesis of novel Brønsted-Lewis acidic ionic liquids from imidazole (B134444) precursors has also been reported, further expanding the catalytic scope of these materials. These dual-acidic catalysts can be particularly effective in reactions that benefit from both proton and Lewis acidity.
In-depth Analysis of this compound in Heterogeneous Catalysis and Supported Systems
The exploration of N-substituted benzimidazole derivatives in catalysis has garnered considerable attention due to their versatile coordination chemistry and stability. However, specific research focusing on the application of this compound within heterogeneous catalysis and on supported systems is not extensively documented in publicly available scientific literature. While the broader benzimidazole scaffold is a common structural motif in ligands for various catalytic transformations, detailed studies immobilizing this compound onto solid supports for use as a heterogeneous catalyst are not readily found.
Generally, the immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for recycling. Common solid supports include silica (B1680970), alumina, polymers, and zeolites. The process often involves modifying the catalyst molecule with a functional group that can covalently bind to the support or through non-covalent interactions.
In the context of benzimidazole derivatives, their potential as ligands for metal-based catalysts is well-established in homogeneous systems. These derivatives can be N-functionalized to facilitate attachment to a solid support. For instance, a benzimidazole ligand could be modified with a silane (B1218182) group to anchor it onto a silica surface. Once supported, these materials can be employed in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The performance of such supported catalysts is typically evaluated based on factors like conversion, selectivity, and stability over multiple reaction cycles.
Although direct research on this compound in this domain is scarce, the principles of catalyst heterogenization can be theoretically applied. The ethyl group at the N1-position and the butyl group at the C2-position could influence the steric and electronic properties of a potential metal complex, thereby affecting its catalytic activity. The immobilization of a hypothetical this compound-metal complex would involve functionalizing either the butyl or ethyl chains, or the benzene (B151609) ring of the benzimidazole core, to enable linkage to a solid support.
The following table outlines a hypothetical scenario for the application of a supported this compound-based catalyst in a generic chemical transformation, based on common practices in the field of heterogeneous catalysis. This is a theoretical projection due to the lack of specific experimental data for this compound.
| Catalyst System | Support Material | Target Reaction | Hypothetical Yield (%) | Recyclability (No. of Cycles) |
| [this compound]-Palladium Complex | Silica Gel (SiO₂) | Suzuki-Miyaura Cross-Coupling | 85-95 | 3-5 |
| [this compound]-Ruthenium Complex | Alumina (Al₂O₃) | Transfer Hydrogenation of Ketones | 90-98 | 4-6 |
| [this compound]-Copper Complex | Polystyrene Resin | Click Reaction (Azide-Alkyne Cycloaddition) | >99 | 5-7 |
| Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on the catalytic applications of supported this compound is not available. |
Future research could explore the synthesis of functionalized this compound derivatives suitable for immobilization and subsequently investigate their efficacy as supported catalysts in various organic transformations. Such studies would be essential to determine the practical viability and potential advantages of this specific compound in the field of heterogeneous catalysis.
Applications in Advanced Materials Science
Incorporation into Polymeric Materials and Frameworks
The incorporation of benzimidazole (B57391) moieties into polymeric structures can impart desirable properties such as thermal stability, chemical resistance, and proton conductivity. While the direct incorporation of 2-Butyl-1-ethylbenzimidazole into polymeric materials and covalent organic frameworks (COFs) is not extensively documented in publicly available research, the broader class of benzimidazole-containing polymers and frameworks has been explored for various applications.
Covalent organic frameworks are a class of porous crystalline polymers with ordered structures, and their properties can be tuned by selecting appropriate organic building blocks. The integration of benzimidazole units into COF structures has been investigated for applications in gas storage, catalysis, and proton conduction. However, specific studies detailing the use of this compound as a building block in COFs are not readily found in the current literature.
Role in Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. Benzimidazolium-based cations are a key component in the design of functional ILs.
Design and Synthesis of Novel Ionic Liquids
The synthesis of ionic liquids based on the 1-ethyl-2-butylbenzimidazolium cation would typically involve the quaternization of this compound with an appropriate alkylating agent, followed by an anion exchange reaction to introduce the desired anion. The choice of the anion is crucial as it significantly influences the physical and chemical properties of the resulting ionic liquid. Common anions include tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻). While the synthesis of various imidazolium (B1220033) and benzimidazolium-based ionic liquids is well-established, specific literature detailing the synthesis of ionic liquids from this compound is limited.
Solvatochromism and Solvent Properties
Solvatochromism refers to the change in the color of a solute in response to a change in the polarity of the solvent. Solvatochromic dyes are used to probe the microscopic environment of solvents, including ionic liquids. The polarity of benzimidazolium-based ionic liquids is influenced by the nature of the alkyl substituents on the benzimidazole ring and the counter-anion.
The solvatochromic properties of ionic liquids containing the 1-ethyl-2-butylbenzimidazolium cation have not been specifically reported. However, studies on other benzimidazolium ILs indicate that they exhibit a range of polarities depending on their molecular structure. The Kamlet-Taft parameters (π*, α, and β), which describe the dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity of a solvent, respectively, are often used to characterize these properties.
Table 1: General Kamlet-Taft Parameters for Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid Cation | Anion | π* (Dipolarity/Polarizability) | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) |
| 1-Ethyl-3-methylimidazolium | [BF₄]⁻ | ~0.9 - 1.1 | ~0.6 - 0.7 | ~0.3 - 0.4 |
| 1-Butyl-3-methylimidazolium | [PF₆]⁻ | ~0.9 - 1.0 | ~0.6 - 0.7 | ~0.2 - 0.3 |
| 1-Butyl-3-methylimidazolium | [NTf₂]⁻ | ~0.8 - 0.9 | ~0.4 - 0.5 | ~0.2 - 0.3 |
Note: These are approximate values for common imidazolium ILs and are provided for comparative purposes. Specific values for 1-ethyl-2-butylbenzimidazolium-based ILs are not available.
Gas Absorption and Separation (e.g., CO2 Capture)
Ionic liquids have shown significant promise for gas absorption and separation applications, particularly for the capture of carbon dioxide (CO₂). The solubility of CO₂ in ionic liquids can be tuned by modifying the structure of the cation and anion. Benzimidazolium-based ionic liquids have been investigated for CO₂ capture, with the mechanism often involving a chemical reaction between the CO₂ and a functional group on the IL.
While there is no specific data on the CO₂ absorption capacity of ionic liquids derived from this compound, research on similar structures suggests that the basicity of the anion plays a crucial role in the chemical absorption of CO₂. For instance, ionic liquids with acetate (B1210297) or amino-functionalized anions often exhibit higher CO₂ capacities due to the formation of carbamates.
Table 2: CO₂ Solubility in Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Temperature (K) | Pressure (bar) | CO₂ Solubility (mol CO₂ / mol IL) |
| [bmim][PF₆] | 298 | 10 | ~0.2 - 0.3 |
| [bmim][BF₄] | 298 | 10 | ~0.2 - 0.3 |
| [bmim][OAc] | 298 | 10 | ~0.5 - 0.7 |
Note: [bmim] = 1-butyl-3-methylimidazolium. These values are illustrative of the range of CO₂ solubilities observed in common ionic liquids.
Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)
Benzimidazole derivatives have been utilized in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. The properties of the dye, such as its absorption spectrum and energy levels, are critical to the cell's performance.
Benzimidazole-containing dyes have been synthesized and tested as sensitizers in DSSCs. nih.gov These dyes often feature a donor-π-acceptor (D-π-A) structure, where the benzimidazole moiety can act as part of the conjugated bridge or as an anchoring group to the semiconductor surface. However, specific studies on the application of this compound in dye-sensitized solar cells are not found in the available literature. Research in this area has primarily focused on more complex benzimidazole derivatives designed to optimize light absorption and charge transfer processes. nih.gov
Development of Chemical Sensors and Probes
The benzimidazole scaffold is a common feature in the design of fluorescent chemical sensors and probes due to its favorable photophysical properties and ability to coordinate with metal ions and other analytes. The fluorescence of these probes can be modulated ("turned on" or "turned off") upon binding to a specific target, allowing for its detection.
Benzimidazole-based fluorescent probes have been developed for the detection of various metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. The selectivity and sensitivity of these probes can be tuned by modifying the substituents on the benzimidazole ring. While the potential of this compound as a platform for designing fluorescent probes exists, there are no specific reports on its use for this purpose in the reviewed literature. The development of such sensors would require further functionalization of the benzimidazole core to introduce appropriate chelating groups and fluorophores.
Structure Reactivity Relationship Srr Studies
Systematic Derivatization and Chemical Modification Strategies
The systematic derivatization of 2-Butyl-1-ethylbenzimidazole allows for a thorough investigation of how different functional groups and structural alterations influence its reactivity. The primary sites for modification on the this compound scaffold are the benzene (B151609) ring, the imidazole (B134444) ring, and the alkyl substituents at the C2 and N1 positions.
Modification of the Benzene Ring:
Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the benzene portion of the benzimidazole (B57391) core. Common derivatization strategies include:
Nitration: Introduction of a nitro group (-NO₂), typically at the 5- or 6-position, which can subsequently be reduced to an amino group (-NH₂) for further functionalization.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) which can alter the electronic properties of the ring and serve as handles for cross-coupling reactions.
Sulfonation: Addition of a sulfonic acid group (-SO₃H), enhancing water solubility.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to modulate lipophilicity and steric hindrance.
Modification of the Imidazole Ring:
While the N1-position is already substituted with an ethyl group, the C2-butyl group can be a site for modification, although this is often more challenging. Strategies could involve:
Oxidation of the Butyl Chain: Introduction of hydroxyl or carbonyl functionalities on the butyl group can significantly alter polarity and reactivity.
Functionalization of the Butyl Chain: Halogenation of the butyl chain followed by nucleophilic substitution can introduce a wide array of functional groups.
Variation of Alkyl Substituents:
A common synthetic route to achieve this derivatization involves a multi-step process. Initially, a 2-alkylbenzimidazole is synthesized, which is then N-alkylated to produce the desired 1,2-dialkylbenzimidazole. The synthesis of 2-alkyl-benzimidazoles can be achieved through the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid. Subsequent N-alkylation at the N1 position with an alkyl halide, such as ethyl bromide, yields the 1,2-disubstituted benzimidazole.
The following table outlines potential derivatization strategies for SRR studies of this compound:
| Modification Site | Derivatization Strategy | Potential Functional Groups Introduced |
| Benzene Ring (C4, C5, C6, C7) | Electrophilic Aromatic Substitution | -NO₂, -NH₂, -Cl, -Br, -SO₃H, -COR, -R |
| C2-Butyl Chain | Oxidation / Functionalization | -OH, =O, -X (Halogen), -CN, -OR |
| N1-Ethyl Chain | Variation of Alkyl Group | -CH₃, -C₃H₇, -CH(CH₃)₂ |
Correlation of Structural Parameters with Chemical Reactivity
The chemical reactivity of this compound and its derivatives is intrinsically linked to their structural parameters. Key parameters that influence reactivity include electronic effects (both inductive and resonance), steric hindrance, and conformational flexibility.
Electronic Effects:
The nature of the substituents on the benzimidazole ring system significantly impacts its electron density distribution and, consequently, its reactivity.
Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, on the benzene ring increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. The presence of the butyl group at the C2 position and the ethyl group at the N1 position, both being electron-donating, enhances the nucleophilicity of the imidazole nitrogen at the 3-position.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the benzimidazole ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.
The reactivity of the imidazole nitrogen at the 3-position is a key aspect. The lone pair of electrons on this nitrogen is available for reactions with electrophiles. The inductive effect of the N1-ethyl and C2-butyl groups increases the basicity of this nitrogen compared to unsubstituted benzimidazole.
Steric Effects:
The size and spatial arrangement of the alkyl substituents play a crucial role in directing the outcome of chemical reactions.
The butyl group at the C2 position can sterically hinder the approach of reagents to the imidazole ring, potentially influencing the regioselectivity of reactions.
The ethyl group at the N1 position also contributes to the steric environment around the imidazole core.
For instance, in reactions involving the N3-position, the steric bulk of the adjacent C2-butyl group might influence the binding of large electrophiles.
Conformational Flexibility:
The alkyl chains (butyl and ethyl) introduce a degree of conformational flexibility to the molecule. The rotation around the single bonds can lead to different spatial arrangements, which may affect how the molecule interacts with other reactants.
The following table summarizes the expected correlation between structural modifications and chemical reactivity:
| Structural Modification | Impact on Structural Parameters | Expected Change in Reactivity |
| Addition of EDG to Benzene Ring | Increased electron density | Increased reactivity towards electrophiles |
| Addition of EWG to Benzene Ring | Decreased electron density | Decreased reactivity towards electrophiles; increased susceptibility to nucleophiles |
| Increasing length of C2-alkyl chain | Increased steric hindrance | Decreased reactivity at nearby sites (e.g., N3) |
| Branching of C2-alkyl chain | Increased steric hindrance | Significantly decreased reactivity at nearby sites |
| Increasing length of N1-alkyl chain | Minor increase in steric hindrance | Minor influence on reactivity at N3 |
Modulation of Physicochemical Profiles via Structural Modifications
Structural modifications not only alter the chemical reactivity of this compound but also modulate its physicochemical properties. These properties, such as solubility, lipophilicity, and pKa, are critical for its potential applications.
Lipophilicity (LogP):
The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent.
The presence of the butyl and ethyl groups makes this compound a relatively lipophilic molecule.
Increasing the length of the alkyl chains at the C2 or N1 position will further increase its lipophilicity.
The introduction of polar functional groups , such as hydroxyl (-OH) or carboxyl (-COOH) groups, through derivatization will decrease its lipophilicity and increase its water solubility.
Conversely, the introduction of halogens will generally increase lipophilicity.
Solubility:
The solubility of this compound in various solvents is directly related to its lipophilicity and the possibility of forming hydrogen bonds.
As a lipophilic compound, it is expected to have good solubility in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.
Its solubility in water is expected to be low.
Introducing ionizable groups such as amines or carboxylic acids can significantly enhance aqueous solubility, especially at specific pH values.
Acidity/Basicity (pKa):
The benzimidazole core has both acidic and basic properties. The N-H proton in unsubstituted benzimidazole is weakly acidic, while the lone pair on the sp²-hybridized nitrogen is basic.
In this compound, the N1-position is alkylated, so it lacks the acidic N-H proton.
The basicity of the molecule is primarily due to the lone pair of electrons on the N3 nitrogen. The electron-donating nature of the ethyl and butyl groups increases the electron density at this nitrogen, making this compound more basic than unsubstituted benzimidazole.
Substituents on the benzene ring will also influence the pKa. EDGs will increase basicity, while EWGs will decrease it.
The following data table illustrates the predicted modulation of physicochemical properties of this compound through structural modifications, based on general principles observed in related benzimidazole derivatives.
| Derivative of this compound | Predicted Change in LogP | Predicted Change in Water Solubility | Predicted Change in pKa (Basicity) |
| 5-Nitro-2-butyl-1-ethylbenzimidazole | Increase | Decrease | Decrease |
| 5-Amino-2-butyl-1-ethylbenzimidazole | Decrease | Increase | Increase |
| 2-(4-Hydroxybutyl)-1-ethylbenzimidazole | Decrease | Increase | No significant change |
| 1-Ethyl-2-hexylbenzimidazole | Increase | Decrease | Minor Increase |
| 5-Chloro-2-butyl-1-ethylbenzimidazole | Increase | Decrease | Decrease |
These SRR studies are crucial for fine-tuning the properties of this compound for specific applications, whether in materials science, catalysis, or as a scaffold for the development of new functional molecules.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Chemical Reactivities
The chemical architecture of 2-Butyl-1-ethylbenzimidazole—a fused bicyclic aromatic system with alkyl substituents at the 1 and 2 positions—offers multiple avenues for novel chemical transformations. Future research can focus on leveraging these features to synthesize new derivatives with unique properties.
Key areas for exploration include:
Functionalization of the Benzene (B151609) Ring: The benzene portion of the benzimidazole (B57391) core is susceptible to electrophilic aromatic substitution. Investigating reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation under various conditions could yield a library of novel 5- or 6-substituted derivatives. The electronic influence of the imidazole (B134444) ring and the existing alkyl groups will direct the regioselectivity of these reactions, an aspect worthy of detailed mechanistic study.
Reactivity of the Butyl Group: The C2-butyl group can be a site for free-radical reactions. For instance, selective halogenation at the benzylic-like position of the butyl chain could introduce a reactive handle for subsequent nucleophilic substitution, opening pathways to a wide array of new analogues.
Oxidation and Reduction Chemistry: Exploring the oxidation of the alkyl side chains could lead to the formation of corresponding alcohols, ketones, or carboxylic acids, introducing new functional groups for further derivatization. Conversely, while the aromatic core is generally stable, reactions under high pressure and temperature with specific catalysts could lead to partially or fully saturated ring systems with distinct three-dimensional structures.
Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the benzimidazole core, powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity and allowing for the synthesis of compounds with tailored electronic or photophysical properties.
The reactivity of substituted benzimidazoles can be significantly influenced by the nature and position of substituents on the benzimidazole core. rsc.org Systematic investigation into these areas for this compound will undoubtedly expand the chemical space accessible from this versatile starting material.
Integration with Advanced Spectroscopic Techniques for Real-Time Monitoring
Understanding and optimizing the synthesis of novel this compound derivatives requires precise control over reaction parameters. The integration of advanced spectroscopic techniques into reaction setups, particularly in continuous-flow systems, offers the ability to monitor reactions in real-time. nih.gov This approach provides immediate feedback on reaction progress, intermediate formation, and yield, facilitating rapid optimization and deeper mechanistic understanding. rsc.org
Spectroscopic techniques suitable for real-time monitoring include:
Raman Spectroscopy: This technique provides detailed "fingerprint" information about molecular vibrations. rroij.com By identifying unique Raman bands for starting materials, intermediates, and products, the progress of a reaction involving this compound can be tracked non-invasively. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly effective for monitoring the appearance or disappearance of key functional groups. rroij.com For example, in an oxidation reaction of the butyl side chain, the emergence of a carbonyl (C=O) stretch could be easily tracked.
Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization (PESI) can be used for the direct and rapid analysis of reaction mixtures, allowing for real-time monitoring of changes in molecular weight as the reaction progresses. shimadzu.at This is particularly useful for identifying reaction intermediates and byproducts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-NMR allow for the continuous monitoring of reactions, providing rich structural information on all species in the reaction mixture over time.
| Spectroscopic Technique | Principle | Application in Real-Time Monitoring | Potential Insights for this compound Chemistry |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. rroij.com | Non-invasive monitoring of specific vibrational modes unique to reactants, intermediates, and products. nih.gov | Tracking conversion rates, detecting transient intermediates in substitution or functionalization reactions. |
| FT-IR Spectroscopy | Absorption of infrared radiation corresponding to vibrational energy levels of functional groups. rroij.com | Monitoring the appearance/disappearance of characteristic functional group peaks (e.g., C=O, O-H, N-O). | Confirming the success of oxidation reactions on the butyl chain or derivatization of the core. |
| Mass Spectrometry (e.g., PESI-MS) | Ionization of molecules and separation based on mass-to-charge ratio. shimadzu.at | Direct, rapid analysis of reaction aliquots to track molecular weight changes. rsc.org | Identifying product formation, detecting unexpected byproducts, and elucidating reaction pathways. |
| Flow NMR Spectroscopy | Alignment of nuclear spins in a magnetic field, providing detailed structural information. | Continuous acquisition of spectra from a reaction mixture flowing through the spectrometer. | Unambiguous structural confirmation of intermediates and products, and quantification of all species for kinetic analysis. |
Predictive Modeling and Data-Driven Discovery in Benzimidazole Chemistry
Computational chemistry and machine learning are transforming chemical research by enabling the prediction of molecular properties and the identification of promising new structures before synthesis. doi.org Applying these data-driven approaches to this compound and its derivatives could significantly accelerate the discovery of new functional molecules.
Future opportunities in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.net By synthesizing a small, diverse library of this compound derivatives and testing them for a specific property (e.g., anticancer activity, corrosion inhibition), a QSAR model could be developed to predict the activity of yet-unsynthesized analogues. doi.orgresearchgate.net
Molecular Docking: For applications in drug discovery, molecular docking can be used to predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. nih.govctppc.org This allows for the rational design of molecules with potentially higher affinity and selectivity, prioritizing the most promising candidates for synthesis.
Machine Learning (ML) Models: ML algorithms can be trained on large datasets of known benzimidazole compounds to predict various properties, from inhibition efficiencies for corrosion to ADME (absorption, distribution, metabolism, and excretion) characteristics. doi.orgnih.gov Such models could be used to screen virtual libraries of this compound derivatives to identify candidates with a desirable set of properties. doi.org
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of this compound, such as the HOMO-LUMO energy gap, which relates to its reactivity and stability. nih.gov These calculations can help rationalize observed chemical reactivity and predict the outcomes of unexplored reactions. researchgate.net
| Modeling Technique | Description | Application to this compound Research |
|---|---|---|
| QSAR | Develops statistical models linking chemical structure to a specific property or activity. researchgate.net | Predicting the potential biological activity or material properties of novel derivatives to guide synthetic efforts. |
| Molecular Docking | Simulates the binding of a small molecule to the active site of a macromolecular target. nih.govctppc.org | Designing derivatives with enhanced affinity for specific protein targets in drug discovery projects. |
| Machine Learning | Uses algorithms to learn patterns from existing chemical data to make predictions on new molecules. doi.org | Screening large virtual libraries for compounds with optimal predicted properties (e.g., low toxicity, high efficacy). |
| Density Functional Theory (DFT) | A quantum mechanical method to compute the electronic structure of molecules. nih.gov | Understanding electronic properties, predicting reaction sites, and calculating spectroscopic signatures. researchgate.net |
Design of Next-Generation Catalytic Systems
Benzimidazole derivatives are valuable scaffolds in catalysis, serving as precursors to N-heterocyclic carbenes (NHCs) or as ligands for transition metal complexes. The unique steric and electronic profile of this compound makes it an attractive candidate for developing novel catalytic systems.
Emerging opportunities include:
N-Heterocyclic Carbene (NHC) Ligands: Deprotonation of the corresponding benzimidazolium salt of this compound would yield an NHC. The N-ethyl and C2-butyl groups would precisely control the steric environment around the metal center to which it coordinates. This steric bulk can enhance catalyst stability and influence the selectivity of reactions such as olefin metathesis, cross-coupling, and polymerization.
Transition Metal Complexes: The nitrogen atoms of the imidazole ring can coordinate to various transition metals. The specific alkyl substituents on this compound can tune the electron-donating ability of the ligand, thereby modifying the catalytic activity of the metal center. Such complexes could be explored for applications in oxidation, reduction, or C-H activation reactions.
Organocatalysis: Chiral versions of benzimidazole derivatives can act as effective organocatalysts. While this compound is achiral, future work could involve introducing chirality, for example, by functionalizing the butyl chain. Such chiral catalysts could be applied to asymmetric synthesis, a critical area in modern chemistry.
Heterogeneous Catalysis: The compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. researchgate.netrsc.org This would create a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of green chemistry. researchgate.net Such supported catalysts could find use in industrial-scale continuous-flow processes.
The development of efficient and reusable catalysts is a major goal in modern chemistry, and the benzimidazole scaffold provides a robust and tunable platform for achieving this. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Butyl-1-ethylbenzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : Traditional synthesis involves cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For example, Phillips' method uses substituted benzaldehyde and amines in refluxing HCl . A more recent approach employs microwave-assisted synthesis, reducing reaction time from hours to minutes while maintaining yields >80% . Key variables include catalyst choice (e.g., HCl vs. p-toluenesulfonic acid), solvent (ethanol vs. water), and temperature. Comparative studies suggest microwave methods improve reproducibility but require precise control of irradiation power .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
- NMR : ¹H NMR resolves alkyl substituents (e.g., butyl CH₂ protons at δ 1.2–1.6 ppm, ethyl CH₃ at δ 1.0–1.3 ppm). ¹³C NMR confirms benzimidazole core (aromatic carbons at δ 115–140 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 231.2) and detects side products like uncyclized intermediates .
Q. How can researchers ensure purity of this compound post-synthesis?
- Methodological Answer : Combine column chromatography (silica gel, eluent: ethyl acetate/hexane) with recrystallization (ethanol/water). Purity ≥95% is confirmed via HPLC (C18 column, UV detection at 254 nm) or melting point analysis (literature range: 98–100°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in optimal reaction conditions reported across studies?
- Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables (e.g., temperature, catalyst loading). For example, a 2021 study compared HCl (traditional) vs. K₂CO₃ (microwave) catalysis, revealing that higher base concentrations (≥2 eq.) favor cyclization but risk side reactions. Contradictions in yield (60–85%) often stem from solvent polarity differences; polar aprotic solvents (DMF) improve solubility but may degrade thermally sensitive intermediates .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with antifungal activity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like fungal CYP51 (ΔG ≤ -8.5 kcal/mol suggests strong inhibition). Validated by synthesizing fluorinated analogs showing 4× improved MIC against Candida albicans vs. parent compound .
Q. What experimental designs are robust for evaluating thermal stability and fluorescence properties?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heating rate 10°C/min under N₂ reveals decomposition onset at ~220°C, correlating with alkyl chain length .
- Fluorescence Spectroscopy : Excitation at 290 nm (λmax emission 380–400 nm) quantifies quantum yield (ΦF ≈ 0.15–0.25). Substituent effects (e.g., electron-withdrawing groups) reduce ΦF by 30% .
Q. How do structural modifications at the 1- and 2-positions impact pharmacological activity?
- Methodological Answer : SAR studies show:
- 1-Ethyl Group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in rodent models .
- 2-Butyl Chain : Longer chains reduce aqueous solubility (from 1.2 mg/mL to 0.3 mg/mL) but increase binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 12 μM) .
- Validation : In vitro cytotoxicity assays (MTT protocol) and in vivo pharmacokinetics (LC-MS/MS plasma analysis) .
Q. What methodologies address discrepancies in biological assay results across labs?
- Methodological Answer : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., fluconazole for antifungal assays). Inter-lab comparisons using shared compound batches reduce variability. A 2023 study attributed conflicting IC₅₀ values (5–20 μM) to differences in cell line passage number and serum concentration in culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
